molecular formula C10H15NO B2873137 N-(Cyclohexen-1-ylmethyl)prop-2-enamide CAS No. 1853007-01-8

N-(Cyclohexen-1-ylmethyl)prop-2-enamide

Cat. No.: B2873137
CAS No.: 1853007-01-8
M. Wt: 165.236
InChI Key: OHDGQTUCRUZUIK-UHFFFAOYSA-N
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Description

N-(Cyclohexen-1-ylmethyl)prop-2-enamide: is an organic compound characterized by the presence of a cyclohexene ring attached to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexen-1-ylmethyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of cyclohexene with an appropriate amide precursor under controlled conditions. For instance, the direct synthesis of enamides via electrophilic activation of amides has been reported, employing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexen-1-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(Cyclohexen-1-ylmethyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(Cyclohexen-1-ylmethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing and may reveal further insights into its biological and chemical behavior.

Comparison with Similar Compounds

    N-(Cyclohexylmethyl)prop-2-enamide: A closely related compound with a cyclohexyl group instead of a cyclohexene ring.

    N-(2-Hydroxyethyl)prop-2-enamide: Another similar compound with a hydroxyethyl group.

Uniqueness: N-(Cyclohexen-1-ylmethyl)prop-2-enamide is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

N-(cyclohexen-1-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,6H,1,3-5,7-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDGQTUCRUZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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